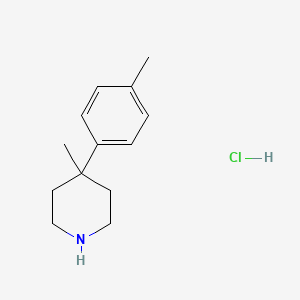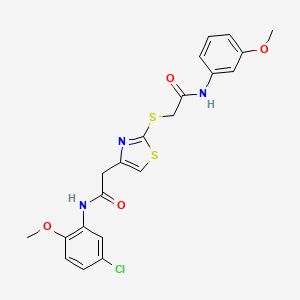![molecular formula C19H16N4O3 B2625006 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2319637-17-5](/img/structure/B2625006.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biology. This compound is a urea derivative that has been synthesized using specific methods, which will be discussed further in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
The mechanism of action of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. A study by Li et al. (2019) reported that this compound induced apoptosis in breast cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In a study by Zhang et al. (2018), this compound was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the transmission of nerve impulses. Inhibition of AChE has been linked to the treatment of Alzheimer's disease. Additionally, this compound has been reported to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea in lab experiments is its potential for use as an anticancer agent. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea. One direction is to investigate its potential as an Alzheimer's disease treatment by further exploring its inhibition of AChE. Another direction is to investigate its potential as an antioxidant agent in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer agent.
Synthesemethoden
The synthesis method of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea involves the reaction of 4-(chloromethyl)-2,2'-bipyridine with 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-amine in the presence of a base. The resulting intermediate is then reacted with urea to obtain the final product. This method has been reported in a study by Zhang et al. (2018), which demonstrated the successful synthesis of this compound with a yield of 80%.
Wissenschaftliche Forschungsanwendungen
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent. A study by Li et al. (2019) reported that this compound exhibited cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(23-15-1-2-17-18(10-15)26-12-25-17)22-11-13-3-8-21-16(9-13)14-4-6-20-7-5-14/h1-10H,11-12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAZFDMOHRVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2624923.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)

![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)




![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B2624939.png)


